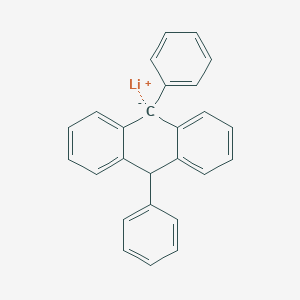
lithium;9,10-diphenyl-9H-anthracen-10-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;9,10-diphenyl-9H-anthracen-10-ide: is a chemical compound that belongs to the class of anthracene derivatives Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of lithium and two phenyl groups attached to the 9 and 10 positions of the anthracene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium;9,10-diphenyl-9H-anthracen-10-ide typically involves the lithiation of 9,10-diphenyl-9H-anthracene. This can be achieved by reacting 9,10-diphenyl-9H-anthracene with an organolithium reagent such as n-butyllithium in an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran at low temperatures to ensure the stability of the lithiated intermediate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: Lithium;9,10-diphenyl-9H-anthracen-10-ide can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Lithium;9,10-diphenyl-9H-anthracen-10-ide is used in the study of photophysical properties and as a precursor for the synthesis of other anthracene derivatives. It is also employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging and diagnostics.
Industry: In the industrial sector, this compound is used in the production of organic scintillators and as a component in the development of advanced materials for electronic applications.
作用機序
The mechanism of action of lithium;9,10-diphenyl-9H-anthracen-10-ide primarily involves its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited states. These excited states can participate in various photochemical reactions, including energy transfer and the generation of reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as fluorescence imaging or photodynamic therapy.
類似化合物との比較
9,10-Diphenylanthracene: A closely related compound with similar photophysical properties but without the lithium atom.
9,10-Dimethylanthracene: Another anthracene derivative with methyl groups at the 9 and 10 positions, known for its high fluorescence quantum yield.
Anthracene: The parent compound, which serves as the basis for many derivatives.
Uniqueness: Lithium;9,10-diphenyl-9H-anthracen-10-ide is unique due to the presence of the lithium atom, which can influence its reactivity and photophysical properties. This makes it a valuable compound
特性
CAS番号 |
94537-57-2 |
|---|---|
分子式 |
C26H19Li |
分子量 |
338.4 g/mol |
IUPAC名 |
lithium;9,10-diphenyl-9H-anthracen-10-ide |
InChI |
InChI=1S/C26H19.Li/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25;/h1-18,25H;/q-1;+1 |
InChIキー |
SADAMVIWEKOHTQ-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1=CC=C(C=C1)C2C3=CC=CC=C3[C-](C4=CC=CC=C24)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
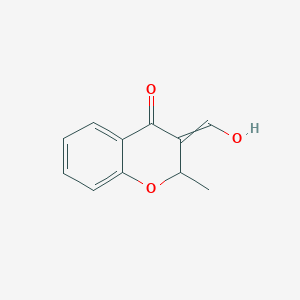
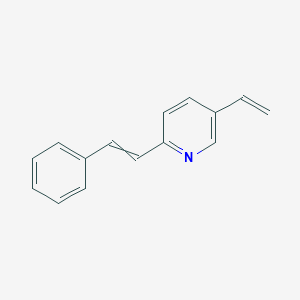
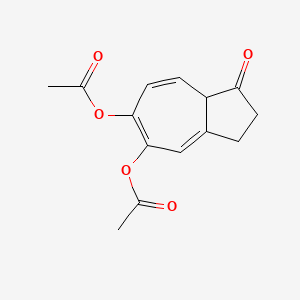
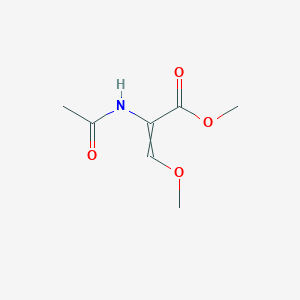
![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
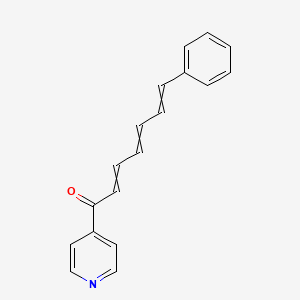
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
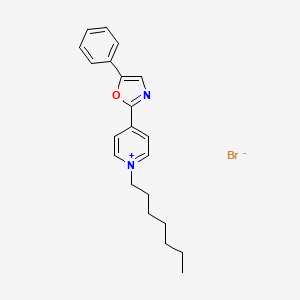
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
